CID 78068277

Description

No data on CID 78068277 could be identified in the provided evidence. The PubChem Compound ID (CID) system assigns unique numerical identifiers to chemical entities, but none of the listed evidence references this compound . For example:

- lists 17 PubChem CIDs (e.g., 101283368, 101422868), but 78068277 is absent.

- and describe compounds with PubChem IDs 252137 and 53216313, respectively, but these are unrelated to this compound.

Potential Issues:

Properties

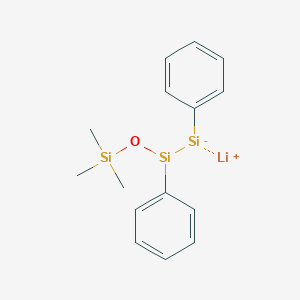

Molecular Formula |

C15H19LiOSi3 |

|---|---|

Molecular Weight |

306.5 g/mol |

InChI |

InChI=1S/C15H19OSi3.Li/c1-19(2,3)16-18(15-12-8-5-9-13-15)17-14-10-6-4-7-11-14;/h4-13H,1-3H3;/q-1;+1 |

InChI Key |

CHOGPSMCLSCJMV-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C[Si](C)(C)O[Si](C1=CC=CC=C1)[Si-]C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 78068277 would likely involve scaling up laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, use of industrial-grade reagents, and implementation of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

CID 78068277 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts or reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

Substitution: Common reagents include halogens, acids, bases, and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

Medicine: Investigated for its potential use in drug development and treatment of diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which CID 78068277 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activity, or signal transduction pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

For instance:

A. Structural and Spectroscopic Comparisons

- NMR and ECD Analysis: compares compounds 3, 4, 5, and 6 using $ ^1H $-NMR, $ ^{13}C $-NMR, HMBC, and NOESY spectra to identify substituents (e.g., epoxide groups, nitro groups) and stereochemical configurations .

- Substituent Effects: In , differences in substituents (e.g., hydroxyl vs. hexanoyl groups at C-2 and C-12) between briaviolides F (6) and G (7) alter their molecular formulas (C${28}$H${39}$O${10}$Cl vs. C${26}$H${33}$O${11}$Cl) and biological properties .

C. Physical and Pharmacological Properties

- and provide solubility, logP, and toxicity data for related compounds (e.g., CYP enzyme inhibition, BBB permeability) .

Proposed Framework for CID 78068277 Comparison (Hypothetical)

If data for this compound were available, the following table could be constructed using methodologies from the evidence:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.